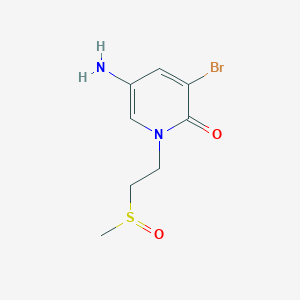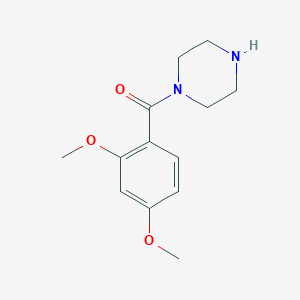![molecular formula C6H13N5 B15252083 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the CuAAC reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, considerations for cost-effectiveness and safety would be paramount in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that serves as a precursor in the synthesis of more complex triazoles.
4-(aminomethyl)-1H-1,2,3-triazole: A closely related compound with similar chemical properties.
1-(2-Aminoethyl)-1H-1,2,3-triazole:
Uniqueness
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is unique due to its specific structure, which combines the triazole ring with an aminomethyl group and a propan-1-amine moiety. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13N5 |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
3-[4-(aminomethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-5-6(4-8)9-10-11/h5H,1-4,7-8H2 |
Clave InChI |
JWBMHAOBMQJRCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CCCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


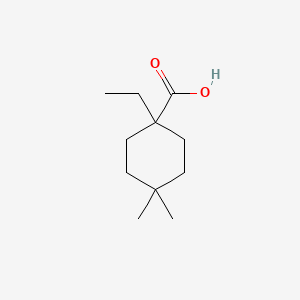

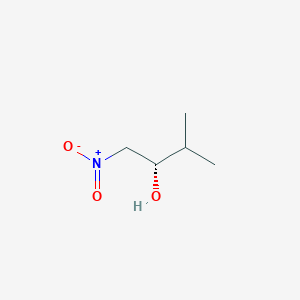
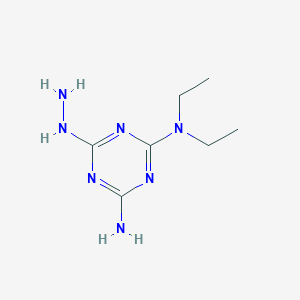

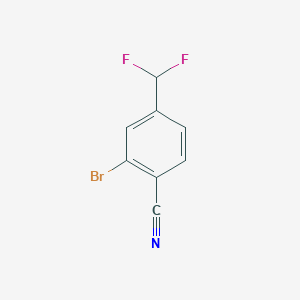
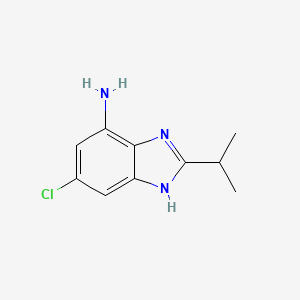
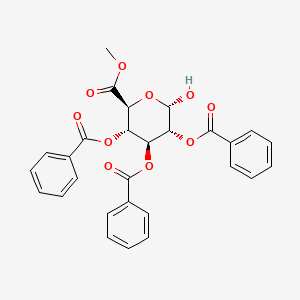
![(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
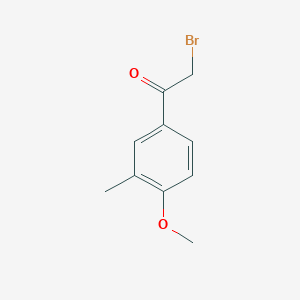
![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)

